N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, a methoxyphenyl group, and an imidazo-thiazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 3-chloro-4-methylphenylamine and 4-methoxybenzaldehyde, which undergo condensation reactions followed by cyclization and acylation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: shares structural similarities with other imidazo[2,1-b][1,3]thiazole derivatives.
This compound: is similar to compounds like imidazo[2,1-b][1,3]thiazole-5-carboxamide and imidazo[2,1-b][1,3]thiazole-6-carboxylate
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18ClN3O2S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-3-6-15(9-18(13)22)23-20(26)10-16-12-28-21-24-19(11-25(16)21)14-4-7-17(27-2)8-5-14/h3-9,11-12H,10H2,1-2H3,(H,23,26) |
InChI Key |
OVHXRHNWXWQFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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